2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- is a heterocyclic compound that contains a pyridinone core substituted with amino, thio, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyridinone with an appropriate thiol compound under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing a thiophene ring with similar substituents.
Pyridinone derivatives: Compounds with a pyridinone core and various substituents.
Uniqueness
2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
172469-94-2 |
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Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-amino-4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H20N2OS/c1-5-13-11(4)18-16(19)14(17)15(13)20-12-7-9(2)6-10(3)8-12/h6-8H,5,17H2,1-4H3,(H,18,19) |
InChI Key |
SBXYUVDYGNRQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1SC2=CC(=CC(=C2)C)C)N)C |
Origin of Product |
United States |
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